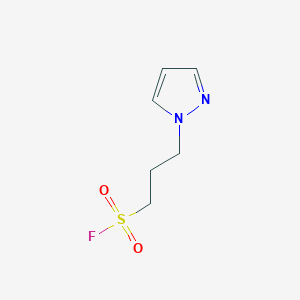

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

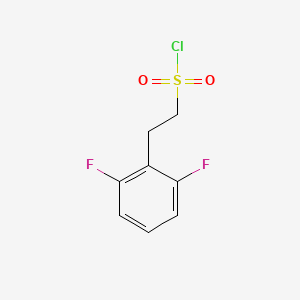

“3-Pyrazol-1-ylpropane-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 2229162-04-1 . It has a molecular weight of 192.21 . It is in a liquid physical form .

Synthesis Analysis

The synthesis of pyrazole derivatives is highly desirable due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “3-Pyrazol-1-ylpropane-1-sulfonyl fluoride” can be represented by the InChI Code: 1S/C6H9FN2O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2 . The structure-guided design and optimization of Von Hippel-Lindau (VHL) protein-targeted sulfonyl fluorides which covalently bind Ser110 in the HIF1α binding site have been reported .

Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications . The reaction of fluoroenone with hydrazine sulfate yielded fluoropyrazole, demonstrating an impressive yield .

Scientific Research Applications

Heterocyclic Sulfonyl Fluorides Synthesis : A study by Tucker et al. (2015) presented the use of sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This method was particularly effective for the synthesis of pyrazole-4-sulfonamides, demonstrating the utility of this reagent in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Synthesis and Biological Evaluation : Penning et al. (1997) explored a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to inhibit cyclooxygenase-2 (COX-2). They identified potent and selective inhibitors of COX-2, contributing significantly to drug discovery (Penning et al., 1997).

Fused δ-Sultone Heterocycles Synthesis : A 2017 study by Chen et al. reported the synthesis of over 50 structurally diverse δ-sultone fused heterocycles with pyrazolone rings or cyclic enones. This was achieved through the direct annulation reaction of ethenesulfonyl fluorides with enolizable pyrazolones and 1,3-dicarbonyl compounds, showcasing potential applications in drug discovery and material science (Chen et al., 2017).

Fluoride-Mediated Synthesis of Pyrazoles : Shavnya et al. (2005) demonstrated the fluoride-mediated nucleophilic substitution reactions of certain pyrazoles, providing a method to produce alkyl amino and ether pyrazoles, important in various synthetic applications (Shavnya et al., 2005).

Irreversible Antagonists at Human A3 Adenosine Receptor : Research by Baraldi et al. (2001) focused on pyrazolotriazolopyrimidines as human A3 adenosine receptor antagonists. They created derivatives acting as irreversible inhibitors, which have significant implications in medicinal chemistry (Baraldi et al., 2001).

Pyrazolines and Pyrazoles Synthesis via Cycloaddition : Wu and Qin (2023) reported the synthesis of various pyrazolines and pyrazoles using a [3 + 2] cycloaddition reaction of N-aminopyridines with bromoethene-1-sulfonyl fluoride, contributing to the field of medicinal chemistry (Wu & Qin, 2023).

Synthesis of Fused Heterocycles for Vitiligo Disease Inhibition : Abdel-Rahman et al. (2010) synthesized fluorine heterocyclic systems containing sulfur and nitrogen, which could be used as photochemical probe agents for inhibiting Vitiligo diseases (Abdel-Rahman, Makki, & Bawazir, 2010).

Safety And Hazards

The safety information for “3-Pyrazol-1-ylpropane-1-sulfonyl fluoride” includes pictograms GHS05,GHS07 with the signal word “Danger”. Hazard statements include H302,H314,H335 . Precautionary statements include P260,P261,P264,P270,P271,P280,P301+P312,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P312,P330,P363,P403+P233,P405,P501 .

Future Directions

The future directions of “3-Pyrazol-1-ylpropane-1-sulfonyl fluoride” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, the development of new synthetic methods for sulfonyl fluorides has been suggested . Additionally, the synthesis and properties of different pyrazole derivatives have been highlighted as an area of ongoing research .

properties

IUPAC Name |

3-pyrazol-1-ylpropane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTVSFBEALZIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrazol-1-ylpropane-1-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)

![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)

![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B2716125.png)